molecular formula C14H21N5O2 B2996346 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034469-06-0

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2996346
CAS No.: 2034469-06-0
M. Wt: 291.355
InChI Key: QKMCQGDXBLFHLS-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with a complex structure that combines cyclopropyl, methoxy, pyrrolidinyl, triazinyl, and acetamide functional groups. Its unique configuration suggests potential utility in various scientific and industrial applications, potentially interacting with diverse molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves the sequential reaction of appropriate precursors. Key steps might include:

  • Formation of the cyclopropyl acetamide: : Synthesis begins with the creation of the cyclopropyl group, attached to an acetamide moiety.

  • Synthesis of the triazine ring: : The pyrrolidinyl and methoxy groups are incorporated into a triazine ring system through cyclization reactions under controlled conditions.

  • Coupling: : The triazine derivative is then coupled with the cyclopropyl acetamide using suitable coupling agents like carbodiimides or amidation catalysts.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using high-throughput chemical reactors to ensure consistent yield and purity. Process optimization focuses on reaction time, temperature, solvent choice, and purification steps to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : Reactions with oxidizing agents may lead to the formation of oxidized derivatives.

  • Reduction: : Reduction processes, often involving hydrogenation, may reduce double bonds or other functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Reagents like alkyl halides or sodium hydride in suitable solvents.

Major Products Formed

The specific products depend on the reaction type:

  • Oxidation may yield hydroxylated or ketone derivatives.

  • Reduction can lead to fully saturated or partially hydrogenated compounds.

  • Substitution may introduce various functional groups at specific sites.

Scientific Research Applications

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

  • Biology: : Potential use in studying molecular interactions and biochemical pathways.

  • Medicine: : May act as a lead compound in drug development, especially targeting specific enzymes or receptors.

  • Industry: : Utilized in developing specialized materials with unique properties.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Could include enzymes, receptors, or DNA sequences.

  • Pathways: : May modulate biochemical pathways through binding to active sites or altering molecular configurations.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-((4-methoxy-1,3,5-triazin-2-yl)methyl)acetamide: : Lacks the pyrrolidinyl group, which may alter its activity profile.

  • N-(pyrrolidin-1-ylmethyl)acetamide: : Simplified structure without the triazine ring, impacting its functionality.

Uniqueness

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide's combination of functional groups creates a unique profile for interactions, enhancing its potential utility across various fields.

There you have it—a deep dive into the world of this compound

Properties

IUPAC Name

2-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-21-14-17-11(9-15-12(20)8-10-4-5-10)16-13(18-14)19-6-2-3-7-19/h10H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMCQGDXBLFHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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